molecular formula C11H9F3N2OS B14102843 5-(Ethylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one

5-(Ethylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B14102843
M. Wt: 274.26 g/mol
InChI Key: BUZGKYNKIKDNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Ethylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable candidate for various applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Strong bases like sodium hydride, nucleophiles like thiols or amines.

Major Products

Scientific Research Applications

5-(Ethylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials with enhanced stability and performance

Mechanism of Action

The mechanism of action of 5-(Ethylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the quinazolinone core can interact with active sites of enzymes or binding sites of receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    5-(Ethylsulfanyl)-6-(trifluoromethyl)-3,4-dihydroquinazolin-4-one: Similar structure but with the trifluoromethyl group at the 6-position instead of the 7-position.

Uniqueness

5-(Ethylsulfanyl)-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is unique due to the specific positioning of the ethylsulfanyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups in the quinazolinone scaffold provides a distinct set of properties that can be leveraged for various applications .

Properties

Molecular Formula

C11H9F3N2OS

Molecular Weight

274.26 g/mol

IUPAC Name

5-ethylsulfanyl-7-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C11H9F3N2OS/c1-2-18-8-4-6(11(12,13)14)3-7-9(8)10(17)16-5-15-7/h3-5H,2H2,1H3,(H,15,16,17)

InChI Key

BUZGKYNKIKDNHD-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=CC2=C1C(=O)NC=N2)C(F)(F)F

Origin of Product

United States

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